Sodium 2,5-dichlorophenyl-N-nitrosoamide
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Overview
Description
Sodium 2,5-dichlorophenyl-N-nitrosoamide is a chemical compound with the molecular formula C6H3Cl2N2NaO. It is known for its applications in various scientific research fields due to its unique chemical properties . This compound is also referred to as 2,5-Dichloro-N-(sodiooxyimino)benzenamine and is used in industrial and scientific research .
Preparation Methods
The synthesis of Sodium 2,5-dichlorophenyl-N-nitrosoamide involves several steps. One common method includes the reaction of 2,5-dichloroaniline with sodium nitrite in the presence of an acid to form the nitrosoamide . The reaction conditions typically involve maintaining a low temperature to control the reaction rate and ensure the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
Sodium 2,5-dichlorophenyl-N-nitrosoamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The compound can undergo substitution reactions where the chlorine atoms are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Sodium 2,5-dichlorophenyl-N-nitrosoamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on certain biological pathways.
Industry: It is used in the manufacturing of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of Sodium 2,5-dichlorophenyl-N-nitrosoamide involves its interaction with specific molecular targets. The nitroso group can interact with nucleophiles in biological systems, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but it is known to affect certain enzymatic activities and cellular processes .
Comparison with Similar Compounds
Sodium 2,5-dichlorophenyl-N-nitrosoamide is part of a broader class of compounds known as nitrosamides. Similar compounds include:
N-Nitrosoureas: Known for their use in cancer treatment due to their ability to alkylate DNA.
N-Nitrosoguanidines: Studied for their mutagenic properties.
N-Nitrosocarbamates: Investigated for their potential therapeutic applications.
Compared to these compounds, this compound is unique due to its specific chemical structure and the presence of chlorine atoms, which influence its reactivity and applications .
Properties
CAS No. |
6259-27-4 |
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Molecular Formula |
C6H3Cl2N2NaO |
Molecular Weight |
212.99 g/mol |
IUPAC Name |
sodium;(2,5-dichlorophenyl)-nitrosoazanide |
InChI |
InChI=1S/C6H4Cl2N2O.Na/c7-4-1-2-5(8)6(3-4)9-10-11;/h1-3H,(H,9,11);/q;+1/p-1 |
InChI Key |
AFOINDWJBKIFCC-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N-]N=O)Cl.[Na+] |
Origin of Product |
United States |
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